An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physicochemical characteristics, outlines relevant experimental protocols for its analysis, and explores its potential biological significance through the lens of related signaling pathways.
Core Physical and Chemical Data
3-(Trifluoromethyl)thiophene-2-carboxylic acid is a solid organic compound.[1] While specific experimentally determined values for some of its physical properties are not widely published, its fundamental chemical identifiers are well-established.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | N/A |
| CAS Number | 767337-59-7 | [2] |
| Molecular Formula | C₆H₃F₃O₂S | [2] |
| Molecular Weight | 196.15 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
For reference, the parent compound, 2-thiophenecarboxylic acid, has a melting point of 125-127 °C and a boiling point of 260 °C.[3] The introduction of the trifluoromethyl group is expected to influence these properties due to its strong electron-withdrawing nature and increased molecular weight.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 3-(Trifluoromethyl)thiophene-2-carboxylic acid are not extensively documented in publicly available literature. However, standardized methods for organic compounds can be readily applied.
Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline organic solid.[1][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of 3-(Trifluoromethyl)thiophene-2-carboxylic acid is completely dry. If necessary, dry the sample in a desiccator. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed sample is approximately 2-3 mm high.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: Heat the apparatus rapidly and observe the sample to determine an approximate melting range. This allows for a more precise measurement in the subsequent step.
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the apparatus at a slow, controlled rate (approximately 1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range between these two temperatures is the melting point range.
-
Replicate Measurements: For accuracy, perform the determination in triplicate and report the average melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[6]
Apparatus:
-
Analytical balance
-
Glass flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Preparation of Test Solutions: Weigh a precise amount of 3-(Trifluoromethyl)thiophene-2-carboxylic acid and add it to a known volume of distilled or deionized water in a glass flask. The amount of substance should be in excess of its expected solubility to ensure a saturated solution is formed. Prepare several such flasks.
-
Equilibration: Place the flasks in a constant temperature bath or shaker set to a standard temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each flask. It is crucial not to disturb the sediment. Analyze the concentration of 3-(Trifluoromethyl)thiophene-2-carboxylic acid in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
pH Measurement: Measure the pH of the saturated solution.
-
Data Reporting: The solubility is reported as the average concentration from the replicate flasks, typically in units of mg/L or g/100 mL, at the specified temperature and final pH.
Biological Relevance and Signaling Pathways
While direct studies on the biological activity of 3-(Trifluoromethyl)thiophene-2-carboxylic acid are limited, the thiophene scaffold is a well-known pharmacophore in drug discovery. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion, making it a target for anti-cancer therapies.[7][8][9][10]
The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton. The inhibition of this pathway by small molecules can prevent the downstream effects that contribute to cancer progression.
This diagram illustrates how external signals activate RhoA, leading to the activation of ROCK. ROCK, in turn, promotes the phosphorylation of the Myosin Light Chain (MLC), both directly and by inhibiting MLC phosphatase. This results in the reorganization of the actin cytoskeleton, a process crucial for cell motility. Thiophene carboxylic acid derivatives may exert their anti-cancer effects by inhibiting the active form of RhoA (RhoA-GTP), thereby blocking this signaling cascade.
Synthesis Workflow
The synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid is not commonly detailed in standard organic synthesis literature. However, a plausible synthetic route can be conceptualized based on established thiophene chemistry. A potential workflow could involve the introduction of the trifluoromethyl group onto a pre-existing thiophene ring, followed by carboxylation at the 2-position.
This generalized workflow highlights the key transformations that would be necessary to synthesize the target compound. The specific reagents and reaction conditions for each step would require further experimental development and optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. parchem.com [parchem.com]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]
- 9. Item - Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
